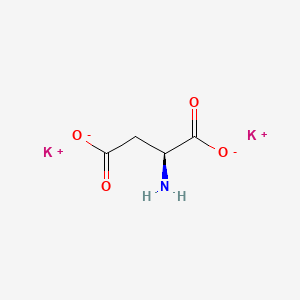

Dipotassium 2-aminobutanedioate

Description

Significance of L-Aspartate in Fundamental Biological Systems

L-aspartate, a non-essential amino acid, is a cornerstone of numerous metabolic pathways vital for life. wikipedia.org It is a key metabolite in the urea (B33335) cycle, which is crucial for the detoxification of ammonia (B1221849) in the body. wikipedia.orgwikipedia.org L-aspartate donates a nitrogen atom for the formation of urea, which is then excreted. wikipedia.org

Furthermore, L-aspartate plays a significant role in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orgnih.gov It can be converted to oxaloacetate, a direct precursor for this process. nih.govwikipedia.org The malate-aspartate shuttle, a critical system for transferring reducing equivalents across the mitochondrial membrane, relies on the interconversion of aspartate and oxaloacetate. wikipedia.orgnih.gov

In the central nervous system, L-aspartate functions as an excitatory neurotransmitter. elsevierpure.comnih.govnih.gov It stimulates N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. elsevierpure.com Although its role has been debated, evidence suggests it is released from nerve terminals in a calcium-dependent manner, supporting its function as a neurotransmitter. nih.govresearchgate.net

L-aspartate also serves as a precursor for the synthesis of other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms. wikipedia.org In humans, it is a building block for proteins and is involved in nucleotide synthesis. nih.govbiologyonline.com

Role of Potassium in Cellular Homeostasis and Biochemical Processes

Potassium (K+) is the most abundant intracellular cation and is indispensable for maintaining normal cellular function. nih.govnih.gov Its concentration gradient across the cell membrane is critical for establishing the resting membrane potential, which is fundamental for the function of excitable cells like nerve and muscle cells. nih.govdrinkharlo.com

The transmission of nerve impulses is a prime example of potassium's essential role. The movement of potassium ions across the neuronal membrane is responsible for the repolarization phase of the action potential, allowing the neuron to return to its resting state and be ready to fire again. drinkharlo.comck12.orglibretexts.org This rapid signaling is crucial for all nervous system functions. drinkharlo.com

In muscle cells, potassium is vital for proper contraction. webmd.comfiveable.me The electrical signals that trigger muscle contraction are dependent on the correct balance of potassium and sodium ions across the cell membrane. webmd.comlivestrong.com An imbalance can lead to muscle weakness or cramps. webmd.com High potassium levels can depolarize the smooth muscle cell membrane, leading to an influx of calcium and activation of the contractile machinery. jst.go.jp

Moreover, potassium acts as a cofactor for several enzymes. oregonstate.edulibretexts.org For instance, pyruvate (B1213749) kinase, a key enzyme in glycolysis, requires potassium for its activity. oregonstate.edu The Na+/K+-ATPase pump, which actively transports sodium and potassium ions across the cell membrane to maintain the electrochemical gradient, also requires potassium. nih.govrsc.org

Rationale for Comprehensive Academic Investigation of Potassium L-Aspartate

The rationale for the in-depth academic investigation of potassium L-aspartate stems from the integral and interconnected roles of its constituent parts, potassium and L-aspartate, in cellular metabolism and function. Researchers are interested in how the combined compound might offer unique advantages or synergistic effects in various biochemical and physiological contexts.

Given that L-aspartate transport into cells can be linked to potassium ion transport, studying them as a single compound is logical. nih.gov Research has shown that extracellular potassium can stimulate the uptake of L-aspartate, suggesting a co-transport mechanism. nih.gov This interplay is a key area of investigation.

In research settings, particularly in electrophysiology, potassium L-aspartate is used in pipette solutions to maintain intracellular potassium levels during patch-clamp experiments. wikipedia.org This allows for the stable recording of ionic currents without disrupting the cell's natural ionic balance.

Furthermore, the compound is explored for its potential in various applications due to the combined benefits of its components. For instance, in the context of liver health, L-ornithine L-aspartate is studied for its ability to lower high blood ammonia levels, a condition that can be associated with potassium imbalances. nih.govfrontiersin.orgelsevier.es The aspartate component contributes to the urea cycle, aiding in ammonia detoxification. nih.govmedex.com.bd

The dual provision of a key metabolite and an essential electrolyte makes potassium L-aspartate a subject of interest for understanding and potentially modulating cellular function, from basic energy metabolism to complex neurological processes. patsnap.com

Interactive Data Tables

Table 1: Key Biological Roles of L-Aspartate

| Biological Process | Role of L-Aspartate | Key Enzymes/Pathways Involved |

| Urea Cycle | Donates a nitrogen atom for urea synthesis. wikipedia.orgwikipedia.org | Argininosuccinate synthetase, Argininosuccinase wikipedia.org |

| Gluconeogenesis | Precursor to oxaloacetate. wikipedia.orgnih.govnih.gov | Aspartate aminotransferase, Malate-aspartate shuttle wikipedia.orgnih.gov |

| Neurotransmission | Excitatory neurotransmitter. elsevierpure.comnih.govnih.gov | NMDA receptors elsevierpure.com |

| Biosynthesis | Precursor for other amino acids and nucleotides. wikipedia.orgnih.govbiologyonline.com | Aspartate aminotransferase, Asparagine synthetase wikipedia.orgnih.gov |

Table 2: Major Functions of Potassium in the Body

| Function | Description | Associated Tissues/Systems |

| Cellular Homeostasis | Maintains resting membrane potential and cell volume. nih.govnih.gov | All cells |

| Nerve Impulse Transmission | Repolarizes the neuronal membrane after an action potential. drinkharlo.comck12.orglibretexts.org | Nervous system |

| Muscle Contraction | Regulates the electrical signals for muscle contraction. webmd.comfiveable.melivestrong.com | Muscular system (skeletal, smooth, cardiac) |

| Enzyme Cofactor | Required for the activity of certain enzymes. oregonstate.edulibretexts.org | Metabolic pathways (e.g., glycolysis) |

Properties

IUPAC Name |

dipotassium;2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKALZAKZWHFNIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5K2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941993 | |

| Record name | Dipotassium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-89-0, 14434-35-6 | |

| Record name | Dipotassium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-aspartic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Academic Research

Laboratory-Scale Synthetic Methodologies for Potassium L-Aspartate

The primary laboratory-scale synthesis of potassium L-aspartate involves the straightforward acid-base reaction between L-aspartic acid and a suitable potassium-containing precursor.

The most common and direct method for preparing potassium L-aspartate is the neutralization of L-aspartic acid with a potassium base. google.com The selection of the potassium source is typically between potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). google.com The reaction is generally performed in an aqueous solution, where L-aspartic acid is dissolved in water, often with heating, before the potassium base is added. google.comgoogle.com

A typical procedure involves dissolving L-aspartic acid in purified water, sometimes at elevated temperatures between 40°C and 80°C to increase solubility. google.comgoogle.com Subsequently, a stoichiometric amount of potassium hydroxide or potassium carbonate is introduced. google.comgoogle.com The reaction proceeds as a simple acid-base neutralization to form the potassium salt. Following the reaction, the solution is often filtered and then subjected to isolation procedures such as concentration and precipitation or freeze-drying to obtain the final solid product. google.com An alternative isolation method involves adding the concentrated aqueous solution to a cold non-aqueous solvent, such as ethanol (B145695), to precipitate the potassium L-aspartate salt. google.com

Optimizing the synthesis of potassium L-aspartate is critical for maximizing yield and ensuring the purity of the final product. Key parameters that are manipulated include reaction temperature, pH, solvent system, and isolation technique. Research and patent literature describe various conditions to achieve high yields, often exceeding 95%. google.com

The final pH of the reaction mixture is a crucial parameter, with target ranges typically falling between 6.0 and 8.0 to ensure the complete formation of the monopotassium salt without side reactions. google.comgoogle.com The temperature is also controlled; for instance, some methods specify reacting at 70-80°C, while others conduct the initial dissolution at around 40°C. google.comgoogle.com The choice of isolation method significantly impacts the product's physical properties. Lyophilization (vacuum freeze-drying) can produce a fine, highly soluble powder, whereas precipitation with an organic solvent like ethanol can be an effective method for crystalline solid recovery. google.comgoogle.com

Table 1: Optimization Parameters for Potassium L-Aspartate Synthesis

| Parameter | Range/Options | Purpose | Reported Yield | Citations |

|---|---|---|---|---|

| Potassium Source | Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃) | Neutralization of L-aspartic acid | >95% | google.comgoogle.com |

| Solvent | Water | Reaction medium | >95% | google.comgoogle.comgoogle.com |

| Reaction Temperature | 40°C to 80°C (dissolution/reaction); Reflux | To facilitate dissolution and reaction kinetics | 95.1% - 97.3% | google.comgoogle.comgoogle.com |

| Final pH | 6.0 - 8.0 | Ensure complete salt formation | Not specified | google.comgoogle.com |

| Isolation Method | Vacuum Freeze-Drying, Precipitation in Ethanol/Methanol | Product recovery | >96% | google.comgoogle.com |

Enantioselective Synthesis and Stereochemical Considerations of L-Aspartate Moiety

Maintaining the stereochemical integrity of the L-aspartate moiety is paramount. When synthesis begins with L-aspartic acid, reaction conditions are chosen to prevent racemization. researchgate.net L-aspartic acid is a widely used chiral building block for the synthesis of more complex molecules, where the preservation of its stereocenter is essential. researchgate.nettandfonline.comoup.com

For the de novo synthesis of the L-aspartate structure from achiral precursors, biocatalytic methods offer exceptional enantioselectivity. Enzymes such as aspartate ammonia (B1221849) lyase (AspB) and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase are employed to catalyze the asymmetric hydroamination of fumarate (B1241708). nih.govscispace.comrsc.org These enzymatic reactions produce N-substituted L-aspartic acid derivatives with excellent enantiomeric excess (ee), often greater than 99%. scispace.comrsc.org This biocatalytic approach provides a powerful tool for generating optically pure L-aspartic acid derivatives that are valuable as chiral building blocks. nih.govscispace.com

Table 2: Biocatalytic Enantioselective Synthesis of L-Aspartic Acid Derivatives

| Enzyme | Substrates | Product Type | Enantiomeric Excess (ee) | Citations |

|---|---|---|---|---|

| Aspartate Ammonia Lyase (AspB) | Fumarate, various amines (e.g., hydroxylamine, hydrazine) | N-substituted L-aspartic acids | >97% | nih.gov |

| EDDS Lyase | Fumarate, various cycloalkyl and arylalkyl amines | N-cycloalkyl/arylalkyl-substituted L-aspartic acids | >99% | scispace.comrsc.org |

| Methylaspartate Ammonia Lyase (MAL-Q73A) | Fumarate, various cycloalkyl amines | N-cycloalkyl-substituted L-aspartic acids | >99% | scispace.com |

Preparation of Labeled Potassium L-Aspartate for Mechanistic Studies

Isotopically labeled potassium L-aspartate is an invaluable tool for tracing metabolic pathways and elucidating enzyme reaction mechanisms.

The synthesis of labeled L-aspartate commonly involves incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). L-aspartic acid uniformly labeled with ¹³C and ¹⁵N is commercially available and serves as a starting material for further synthesis or for direct use in metabolic studies. isotope.commedchemexpress.com

Methods for producing labeled aspartate include chemoenzymatic synthesis, which has been used to create stereospecifically deuterium-labeled aspartic acid. psu.edu Additionally, biological systems are harnessed for labeling; for example, cell-free protein synthesis systems can incorporate labeled aspartic acid into specific protein sites for structural and functional analysis. nih.gov Uniform labeling with ²H, ¹³C, and ¹⁵N can also be achieved by expressing proteins in eukaryotic insect cells grown in specialized, isotope-enriched media. researchgate.net

While ¹³C and ¹⁵N labeling is well-documented, the synthesis of potassium L-aspartate specifically labeled with the potassium isotope ⁴⁰K is not commonly reported in the available scientific literature.

Labeled L-aspartate serves as a powerful biological tracer to investigate complex biochemical processes. A primary application is in the study of enzyme mechanisms through the analysis of kinetic isotope effects (KIEs). nih.govacs.org By comparing the reaction rates of unlabeled and deuterium-labeled aspartate, researchers can probe the transition states of enzymatic reactions. nih.gov This technique has been instrumental in studying enzymes like L-aspartate oxidase, helping to determine whether chemical steps such as hydride and proton transfers occur in a concerted or stepwise fashion. acs.orgnih.gov

Furthermore, L-aspartate labeled with ¹³C and ¹⁵N is widely used in metabolomics and proteomics research. isotope.com In nuclear magnetic resonance (NMR) spectroscopy, labeled aspartate residues within a protein can act as specific probes to identify binding sites and characterize protein-protein interactions, as demonstrated in studies of the Ras protein. nih.gov The incorporation of labeled aspartate into synthetic peptides also allows for detailed investigation of post-translational modifications. psu.edu

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of potassium L-aspartate, providing insights from the atomic to the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of potassium L-aspartate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

The structure of the L-aspartate anion is definitively confirmed using ¹H, ¹³C, and ¹⁵N NMR. In an aqueous solution of potassium L-aspartate, the carboxylic acid groups of L-aspartic acid are deprotonated, leading to shifts in the NMR signals compared to the parent amino acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For the L-aspartate anion, the spectrum shows two key resonances: a multiplet for the two diastereotopic methylene (B1212753) protons (β-CH₂) and a multiplet for the alpha-proton (α-CH). The formation of the potassium salt from L-aspartic acid results in a change in the chemical environment, particularly around the carboxyl groups, which influences the electronic shielding of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon backbone of the molecule. Four distinct signals are expected, corresponding to the two carboxylate carbons (COO⁻), the alpha-carbon (α-CH), and the beta-carbon (β-CH₂). The deprotonation of the carboxyl groups to form the carboxylates in potassium L-aspartate causes a significant downfield shift for these carbon signals compared to L-aspartic acid, reflecting the change in hybridization and electron density.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to probe the nitrogen environment of the amino group. The chemical shift of the nitrogen atom is sensitive to pH and bonding, providing further confirmation of the zwitterionic nature of the molecule in solution. Studies utilizing ¹⁵NH₄⁺ as a proxy for K⁺ have shown that ¹⁵N chemical shifts in potassium binding sites of proteins range from 19 to 25.5 ppm, indicating the sensitivity of the nitrogen nucleus to its local environment.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | α-CH | ~3.9 | Doublet of Doublets (dd) |

| ¹H | β-CH₂ | ~2.7-2.8 | Multiplet (m) |

| ¹³C | α-COO⁻ | ~176 | Singlet |

| ¹³C | β-COO⁻ | ~178 | Singlet |

| ¹³C | α-CH | ~53 | Singlet |

| ¹³C | β-CH₂ | ~39 | Singlet |

³⁹K NMR spectroscopy is a specialized technique used to investigate the environment of the potassium cation (K⁺). As a quadrupolar nucleus (spin 3/2), the ³⁹K nucleus is highly sensitive to the symmetry of its local electronic environment. The NMR signal's linewidth and chemical shift provide valuable information about ion-solvent and ion-solute interactions.

In a solution of potassium L-aspartate, ³⁹K NMR can be used to study the degree of ion pairing between the K⁺ cation and the L-aspartate anion. A symmetric environment, such as a fully solvated K⁺ ion, results in a relatively sharp NMR signal. Interaction with the aspartate anion creates a more asymmetric electric field gradient around the potassium nucleus, leading to broader signals. The chemical shift range for ³⁹K is over 100 ppm, allowing for the resolution of inequivalent potassium sites in different chemical environments. This technique is therefore powerful for studying the coordination chemistry and solution dynamics of the potassium ion.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and assessing conformational changes in potassium L-aspartate.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The IR spectrum of potassium L-aspartate is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) groups, typically found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. Other key bands include the N-H bending vibrations of the amino group (~1500-1650 cm⁻¹) and C-H stretching and bending modes. The broad absorption in the 3000-3500 cm⁻¹ region is characteristic of N-H and O-H stretching vibrations, the latter from hydrate (B1144303) water molecules.

Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. In potassium L-aspartate, the symmetric stretch of the carboxylate groups gives a strong Raman signal. C-C and C-N skeletal vibrations are also readily observed. Since water is a weak Raman scatterer, this technique is particularly well-suited for studying aqueous solutions. Conformational changes in the aspartate backbone can be monitored by observing shifts in the positions and intensities of the Raman bands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3000 - 3300 | IR, Raman |

| C-H Stretch | 2800 - 3000 | IR, Raman |

| COO⁻ Asymmetric Stretch | ~1600 | IR |

| N-H Bend | 1500 - 1650 | IR |

| COO⁻ Symmetric Stretch | ~1400 | IR, Raman |

| C-C / C-N Stretch | 800 - 1200 | Raman |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For potassium L-aspartate, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase for analysis.

The ESI-MS spectrum of potassium L-aspartate in positive ion mode would show a peak corresponding to the protonated molecule [C₄H₇NO₄ + K]⁺ or adducts such as [C₄H₆KNO₄ + K]⁺. In negative ion mode, the deprotonated L-aspartate anion [C₄H₇NO₄ - H]⁻ at an m/z of 132.04 is readily observed. High-resolution mass spectrometry can confirm the elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing structural information. The fragmentation of the aspartate anion typically proceeds through characteristic losses of small neutral molecules.

Common Fragmentation Pathways for the Aspartate Anion ([M-H]⁻):

Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway.

Loss of CO₂ (44 Da): Decarboxylation from one of the carboxylate groups is a major fragmentation route.

Loss of NH₃ (17 Da): Loss of ammonia (B1221849) from the amino group.

These fragmentation patterns serve as a fingerprint to confirm the identity of the aspartate moiety within the salt.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu Single-crystal X-ray crystallography can provide precise information on bond lengths, bond angles, and the coordination environment of the potassium ion within the crystal lattice of potassium L-aspartate. carleton.edu

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The position of each atom (K, O, N, C, H) within the unit cell.

Coordination Environment: How the potassium ion is coordinated by the oxygen and potentially nitrogen atoms of the surrounding L-aspartate anions and any water molecules of hydration. This includes K-O bond distances and coordination number.

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline phase and can be used for phase identification and purity assessment. Studies on related materials, such as potassium acid phthalate (B1215562) doped with aspartic acid, have shown that XRD can confirm the incorporation of amino acid molecules into a host crystal matrix by observing shifts in the diffraction peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for separating potassium L-aspartate from complex mixtures and accurately quantifying its constituents.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids like L-aspartate. who.intnih.gov Due to the fact that most amino acids, including aspartic acid, lack a strong chromophore, derivatization is typically required to render them detectable by common HPLC detectors like UV-Vis or fluorescence detectors. myfoodresearch.com This process can be done either pre-column or post-column. myfoodresearch.com

A common pre-column derivatization agent is ortho-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. lcms.czoiv.int This allows for sensitive quantification using a fluorescence detector (FLD). For instance, a method for determining potassium polyaspartate (KPA) in wine utilizes acid hydrolysis to break the polymer down into aspartic acid monomers, which are then derivatized with OPA and analyzed by HPLC-FLD. oiv.int Reversed-phase HPLC columns, such as C18, are frequently used for the separation of these derivatized amino acids. creative-proteomics.com

The choice between pre-column and post-column derivatization depends on the specific application. Pre-column derivatization is often performed with reversed-phase separation, offering fast and superior resolution. myfoodresearch.com Post-column derivatization is commonly paired with ion-exchange chromatography and can help eliminate interferences from the sample matrix before the derivatization reaction occurs. who.intmyfoodresearch.com

Table 1: Example HPLC-FLD Parameters for Aspartic Acid Analysis (Post-Hydrolysis)

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient elution with water/acetonitrile containing a buffer creative-proteomics.com |

| Derivatization Agent | Ortho-phthalaldehyde (OPA) with a thiol reagent oiv.int |

| Detection | Fluorescence Detector (FLD) |

| Excitation λ | 340 nm |

| Emission λ | 450 nm |

Ion Chromatography (IC) is a powerful and efficient technique for the direct determination of inorganic cations and anions, making it highly suitable for quantifying the potassium ion in potassium L-aspartate. metrohm.comiaea.org Unlike other methods, IC can simultaneously measure multiple ionic species in a single analytical run. metrohm.comnih.gov This capability is advantageous for assessing the purity of potassium L-aspartate and quantifying other cationic impurities, such as sodium. metrohm.comingentaconnect.com

The separation in IC is achieved using an ion-exchange column (e.g., a cation-exchange column for potassium analysis) and an aqueous mobile phase, typically containing an acid like methanesulfonic acid. ingentaconnect.commdpi.com Detection is commonly performed using a conductivity detector, which measures the change in electrical conductivity of the eluent as the separated ions pass through. ingentaconnect.commdpi.com The United States Pharmacopeia (USP) has been modernizing its monographs to include IC as a viable alternative to traditional methods like flame photometry for potassium quantification. metrohm.com

Table 2: Typical Ion Chromatography Conditions for Potassium (K+) Quantification

| Parameter | Condition |

|---|---|

| Analytical Column | Cation-exchange column (e.g., Dionex IonPac™ CS12A) ingentaconnect.com |

| Mobile Phase | 0.02 mol·L-1 Methanesulfonic Acid Solution ingentaconnect.com |

| Flow Rate | 1.0 mL·min-1 ingentaconnect.com |

| Detection | Suppressed Conductivity Detector ingentaconnect.com |

| Injection Volume | 25 µL ingentaconnect.com |

Research has demonstrated the successful use of IC for determining K+ in pharmaceutical preparations like potassium aspartate and magnesium aspartate injections. ingentaconnect.com The method shows good linearity, accuracy, and separation of K+ from other cations like Na+ and Mg2+. ingentaconnect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, a chemical derivatization step is necessary to increase their volatility for GC analysis. creative-proteomics.comnih.gov This typically involves converting the polar carboxyl and amino groups into less polar esters or silylated derivatives, such as trimethylsilyl (B98337) (TMS) derivatives. hmdb.ca

GC-MS-based metabolomics can effectively profile L-aspartate and its related metabolites in biological samples. nih.govdoaj.org In one study, GC-MS was used to identify key metabolic biomarkers in Aeromonas hydrophila, where L-aspartate was identified as a crucial biomarker related to antibiotic resistance. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, providing a mass spectrum that acts as a chemical fingerprint for identification. By comparing the retention time and mass spectrum of a peak in the sample to that of a known standard, confident identification and quantification can be achieved. creative-proteomics.comhmdb.ca

Table 3: GC-MS Analysis Parameters for L-Aspartate (as TMS derivative)

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) creative-proteomics.comnih.gov |

Atomic Absorption Spectroscopy (AAS) for Potassium Content Determination

Atomic Absorption Spectroscopy (AAS) is a specific and sensitive analytical technique for quantifying metal elements, making it a standard method for determining the potassium content in pharmaceutical compounds like potassium L-aspartate. drawellanalytical.comshimadzu-webapp.eu The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. drawellanalytical.com A sample solution is aspirated into a flame (Flame AAS or FAAS) or heated in a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS), causing the atomization of the element of interest. drawellanalytical.com A light source specific to that element (e.g., a potassium hollow cathode lamp) is used, and the amount of light absorbed is directly proportional to the concentration of the element in the sample. drawellanalytical.comnemi.gov

FAAS is a robust and common technique suitable for analyzing elements like potassium. drawellanalytical.comshimadzu-webapp.eu For the analysis of potassium, an air-acetylene flame is typically used. nemi.govnemi.gov It is important to mitigate potential interferences, such as ionization interference from other alkali metals like sodium. This can be achieved by using a reducing flame, adjusting the burner height, or adding an excess of an easily ionized element (like cesium or sodium) to both samples and standards to suppress and normalize the ionization effect. nemi.govnemi.gov

Table 4: Representative FAAS Instrumental Parameters for Potassium Analysis

| Parameter | Setting |

|---|---|

| Technique | Flame Atomic Absorption Spectrometry (FAAS) |

| Light Source | Potassium Hollow Cathode Lamp |

| Wavelength | 766.5 nm |

| Flame | Air-Acetylene nemi.gov |

| Interference Suppressant | Cesium Chloride (CsCl) Solution shimadzu-webapp.eu |

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) for Ion-Molecule Interactions

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) are powerful mass spectrometry (MS) techniques for studying the structure and interactions of ions in the gas phase. ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes and large biomolecules. nih.govnih.gov

Once ions are generated by ESI and selected in the mass spectrometer, CID can be employed to induce fragmentation. wikipedia.org In this process, the selected ions are accelerated and collided with neutral gas molecules (like argon or nitrogen). wikipedia.orgresearchgate.net This collision converts some of the ion's kinetic energy into internal energy, leading to the fragmentation of the ion. wikipedia.org The resulting fragment ions are then analyzed to provide structural information about the original precursor ion. nih.govresearchgate.net

This combination of ESI and CID is valuable for characterizing potassium L-aspartate. ESI-MS can confirm the molecular weight and observe complexes formed between potassium and the aspartate anion. By applying CID (often in a tandem mass spectrometer, MS/MS), the fragmentation pattern of the aspartate ion can be studied, confirming its structure. This technique has been applied to achieve chiral differentiation of amino acids by investigating the fragmentation patterns of diastereomeric complexes formed with a chiral reference molecule. nih.gov In-source CID, where fragmentation is induced in the ion source region by increasing cone voltage, is a variation that can be performed on single-stage mass spectrometers. nih.gov

Table 5: Summary of ESI-CID Mass Spectrometry Application

| Technique | Purpose in Potassium L-aspartate Analysis |

|---|---|

| Electrospray Ionization (ESI) | Generates intact gaseous ions of potassium-aspartate complexes from solution. |

| Collision-Induced Dissociation (CID) | Fragments selected precursor ions (e.g., protonated aspartic acid or its complexes) to provide structural information and study ion-molecule interactions. wikipedia.orgresearchgate.net |

Molecular Interactions and Biophysical Properties

Thermodynamics of Potassium Cation Binding with L-Aspartate and Analogs

The interaction between the potassium cation (K⁺) and the L-aspartate anion is a dynamic process governed by thermodynamic principles. L-aspartate can act as a chelating agent for metal ions, with the binding affinity influenced by the nature of the cation and the solution's pH.

Experimental Determination of Binding Affinities

Experimental studies have elucidated the nature of the interaction between potassium ions and L-aspartate, often in the context of biological transport systems. Kinetic analyses of L-aspartate influx into cells have shown that the presence of extracellular potassium ions can significantly enhance the affinity of transport systems for aspartate. nih.gov In one study, extracellular K⁺ was found to increase the affinity of the aspartate carrier by a factor of three, suggesting that the potassium ion is bound by the carrier and co-transported with the amino acid. nih.gov This cooperative binding mechanism highlights a specific and quantifiable interaction between K⁺ and the aspartate-carrier complex.

Thermodynamic stability constants provide a measure of the strength of metal-ligand complexes. Studies on the chelation of various metal ions by L-aspartate indicate that it forms complexes of moderate stability. The binding typically involves the amino nitrogen and carbonyl oxygen atoms. scirp.org While direct stability constants for the simple K⁺/L-aspartate complex in aqueous solution are not as extensively documented as those for divalent cations, the observed biological synergy implies a thermodynamically favorable, albeit weak and transient, interaction. nih.gov

Computational Modeling of Cation-Amino Acid Interactions

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-level insights into the interactions between cations and amino acids. nih.govacs.org These techniques allow for the calculation of binding energies and the visualization of the geometric arrangement of the interacting species.

Simulations of ion channels, which are protein pores that selectively allow passage of ions like potassium, heavily rely on modeling the interactions between the cation and the amino acid residues lining the pore. nih.govnih.gov These studies often involve aspartate residues and are critical for understanding the basis of ion selectivity and permeation. Although these models are in the complex environment of a protein, the underlying force fields and quantum mechanical calculations are based on the fundamental principles of K⁺-aspartate interaction. For instance, parameters for force fields used in MD simulations can be derived from DFT-optimized geometries to accurately represent the coordination of a metal ion by aspartate residues. acs.org Such models can predict the preferred coordination sites, bond lengths, and the role of water molecules in solvating the cation-amino acid complex.

Conformational Analysis of L-Aspartate in Solution and Bound States

The three-dimensional structure, or conformation, of L-aspartate is flexible and changes depending on its environment. In an unbound state in aqueous solution, L-aspartate exists as an ensemble of rapidly interconverting conformers. When it binds to another molecule, such as a protein or a cation, it typically adopts a more restricted, specific conformation.

Studies on transport proteins like the aspartate:alanine antiporter (AspT) reveal distinct conformational changes upon substrate binding. nih.gov The protein in its unbound (apo) state is proposed to be in an "outward open" conformation. Upon binding L-aspartate from the extracellular side, the protein-aspartate complex transitions to an "L-Asp-bound conformation" through an induced-fit mechanism. nih.gov This binding event fixes the conformation of L-aspartate into a state that is complementary to the binding pocket, which is thermodynamically more stable than other conformations. nih.gov Similarly, enzymes such as aspartate aminotransferase undergo significant "open-close" conformational changes, where the binding of substrates like L-aspartate in the active site induces a shift from an open to a closed, catalytically active conformation. researchgate.net

Influence on Protein Structure and Stability in In Vitro Systems

Potassium L-aspartate can act as a co-solute that significantly modulates the stability of proteins in laboratory settings. Its effects are particularly notable in preventing protein aggregation and denaturation.

Stabilization of Enzyme Conformations

Potassium L-aspartate has been identified as a strong stabilizing agent for the folded, native state of proteins. mdpi.comnih.govnih.gov This stabilization effect is largely entropic in origin. According to one theoretical model, the conformational stability of globular proteins is significantly influenced by the translational entropy of water and co-solute molecules. mdpi.comnih.gov When a protein folds, it reduces its solvent-accessible surface area, leading to a decrease in the solvent-excluded volume. This decrease provides more translational freedom for the surrounding water and co-solute molecules, resulting in a favorable entropic gain that stabilizes the folded state. mdpi.comnih.gov Potassium L-aspartate, due to its properties in solution, enhances this entropic contribution, thereby stabilizing the native enzyme conformation. mdpi.com

Modulatory Effects on Protein Denaturation

The stabilizing effect of potassium L-aspartate is clearly demonstrated by its ability to increase the thermal denaturation temperature (Td) of proteins. Differential Scanning Calorimetry (DSC) experiments performed on the enzyme Ribonuclease A (RNase A) have shown that increasing the concentration of potassium aspartate (KAsp) in the solution leads to a significant and dose-dependent increase in its Td. mdpi.comnih.gov For example, the denaturation temperature of RNase A increases from 63.5 °C in a standard buffer to 72.7 °C in the presence of 1 M KAsp. mdpi.com This marked increase indicates a substantial stabilization of the protein against heat-induced unfolding.

Conversely, this stabilizing effect can be counteracted by the addition of common denaturants like urea (B33335) or guanidinium (B1211019) chloride. mdpi.comnih.govnih.gov These denaturing agents disrupt the protein's structure, and their presence can reverse the stabilizing influence of potassium L-aspartate.

Table 1: Effect of Potassium L-aspartate (KAsp) Concentration on the Denaturation Temperature (Td) of RNase A Data sourced from studies on protein stabilization. mdpi.com

| KAsp Concentration (M) | Denaturation Temperature (Td) in °C |

| 0 | 63.5 |

| 0.25 | 66.8 |

| 0.50 | 69.1 |

| 0.75 | 71.1 |

| 1.00 | 72.7 |

Biochemical Pathways and Metabolic Integration of L Aspartate

Central Role of L-Aspartate in Carbon and Nitrogen Metabolism

L-aspartate is a key player in the intersection of carbon and nitrogen metabolism. nih.govresearchgate.net It serves as a direct link between the metabolism of amino acids and the tricarboxylic acid (TCA) cycle, facilitating the transfer of nitrogen and the flow of carbon skeletons. nih.gov Aspartate and its derivatives, such as asparagine, are significant carriers of nitrogen within organisms. nih.gov In plants, for instance, aspartate and glutamate (B1630785), along with their amides, constitute a substantial portion of the free amino acid pool and are crucial for nitrogen assimilation, transport, and storage. nih.govresearchgate.net The efficient conversion of aspartate to asparagine is particularly important for managing nitrogen supply, especially under conditions of nitrogen stress. nih.gov

Participation in the Krebs Cycle (Tricarboxylic Acid Cycle)

L-aspartate is intricately linked to the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. nih.govmdpi.com Its participation is crucial for maintaining the cycle's intermediates and supporting energy production.

Precursor Role for Oxaloacetate

One of the most significant roles of L-aspartate in relation to the TCA cycle is its function as a direct precursor for oxaloacetate. mdpi.commdpi.com Through a reversible transamination reaction catalyzed by aspartate aminotransferase, L-aspartate can be converted to oxaloacetate, a key intermediate of the Krebs cycle. mdpi.comwikipedia.org This reaction allows for the replenishment of oxaloacetate, which is essential for the condensation with acetyl-CoA to initiate the cycle. researchgate.net The synthesis of aspartate occurs exclusively from oxaloacetate, highlighting the direct connection between this amino acid and the TCA cycle. researchgate.net

Anaplerotic and Cataplerotic Fluxes

The interconversion of L-aspartate and oxaloacetate is a prime example of anaplerotic and cataplerotic reactions. Anaplerosis refers to the replenishment of metabolic intermediates that have been extracted for biosynthesis, while cataplerosis is the removal of these intermediates. wikipedia.orgresearchgate.net The conversion of aspartate to oxaloacetate is an anaplerotic reaction that "fills up" the TCA cycle. wikipedia.org Conversely, the synthesis of aspartate from oxaloacetate is a cataplerotic process, drawing carbon skeletons from the cycle for use in other biosynthetic pathways, such as the synthesis of other amino acids and nucleotides. researchgate.netannualreviews.orgnih.gov This balance between anaplerosis and cataplerosis is vital for maintaining cellular homeostasis. wikipedia.org

Involvement in the Urea (B33335) Cycle and Ammonia (B1221849) Detoxification

L-aspartate plays a critical role in the urea cycle, the primary pathway for the detoxification and excretion of ammonia in mammals. pearson.compatsnap.comwikipedia.org One of the two nitrogen atoms in the urea molecule is directly donated by L-aspartate. pearson.comuomisan.edu.iq In this process, aspartate combines with citrulline to form argininosuccinate, a key intermediate in the cycle. pearson.com This reaction is essential for converting toxic ammonia into the much less toxic urea, which can then be safely excreted. pearson.comwikipedia.org The provision of L-aspartate is crucial for the efficient functioning of the urea cycle and the prevention of ammonia toxicity. nih.govnih.gov

Contribution to the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a vital mechanism for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondrial matrix for oxidative phosphorylation. wikipedia.orgnih.govaklectures.com L-aspartate is a key component of this shuttle. nih.govresearchgate.net Cytosolic NADH reduces oxaloacetate to malate, which is then transported into the mitochondria. Inside the mitochondria, malate is re-oxidized to oxaloacetate, reducing NAD+ to NADH. aklectures.com Since oxaloacetate cannot readily cross the inner mitochondrial membrane, it is transaminated with glutamate to form aspartate and α-ketoglutarate. nih.gov Aspartate is then transported out to the cytosol, where it is converted back to oxaloacetate, completing the cycle. wikipedia.org This shuttle is particularly active in the heart, liver, and kidneys. nih.gov

Role in Purine and Pyrimidine Nucleotide Biosynthesis

L-aspartate is an essential precursor for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA. nih.govmdpi.comnih.govbioone.org

In purine biosynthesis , the amino group of aspartate provides one of the nitrogen atoms (N1) of the purine ring. utah.edu Specifically, aspartate is involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). mdpi.comwikipedia.org

In pyrimidine biosynthesis , the entire aspartate molecule is incorporated into the pyrimidine ring. mdpi.com The process begins with the reaction of aspartate with carbamoyl phosphate (B84403) to form carbamoyl aspartate, a committed step in the pathway, catalyzed by aspartate transcarbamoylase. nih.govbioone.orgpharmaguideline.com This highlights the fundamental contribution of L-aspartate to the synthesis of genetic material.

| Pathway | Role of L-Aspartate | Key Enzymes |

| Krebs Cycle (TCA Cycle) | Precursor for Oxaloacetate | Aspartate aminotransferase |

| Urea Cycle | Donates a nitrogen atom to form urea | Argininosuccinate synthetase |

| Malate-Aspartate Shuttle | Transports reducing equivalents into mitochondria | Aspartate aminotransferase, Malate dehydrogenase |

| Purine Biosynthesis | Provides a nitrogen atom for the purine ring | Adenylosuccinate synthetase, Adenylosuccinate lyase |

| Pyrimidine Biosynthesis | Provides atoms for the pyrimidine ring | Aspartate transcarbamoylase |

Interconversion with Other Amino Acids and Derivatives

L-aspartate is a pivotal molecule in amino acid metabolism, serving as a direct precursor for the synthesis of several other amino acids and essential nitrogen-containing compounds. nih.govnih.govmdpi.comwikipedia.org Its carbon skeleton can be readily interconverted through various enzymatic reactions, highlighting its central role in the nitrogen economy of the cell.

The primary mechanism for this interconversion is transamination, a reversible reaction catalyzed by aminotransferases (also known as transaminases). wikipedia.orgweizmann.ac.ilnih.gov Specifically, aspartate aminotransferase (AST) facilitates the transfer of an amino group from L-aspartate to α-ketoglutarate. wikipedia.orgebi.ac.ukyoutube.com This reaction yields oxaloacetate and L-glutamate, effectively linking the metabolism of these two amino acids. wikipedia.orgweizmann.ac.il The reversibility of this reaction allows aspartate to be synthesized from oxaloacetate, a key intermediate in the citric acid cycle. wikipedia.orgwikipedia.org

L-aspartate is the patriarch of the "aspartate family" of amino acids. In plants and microorganisms, it is the starting point for the biosynthesis of four essential amino acids for humans: lysine (B10760008), methionine, threonine, and isoleucine. nih.govwikipedia.orgyoutube.com This pathway begins with the phosphorylation of aspartate by aspartate kinase. mdpi.com

Beyond proteinogenic amino acids, L-aspartate is a crucial building block for other vital biomolecules:

Asparagine: Through the action of asparagine synthetase, L-aspartate is amidated to form asparagine, with glutamine typically serving as the amino donor. wikipedia.orgyoutube.com

Nucleotides: L-aspartate is essential for the de novo synthesis of both purines and pyrimidines. nih.govmdpi.com It provides one of the nitrogen atoms for the purine ring in inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orgmdpi.com For pyrimidines, the majority of the six-membered ring is constructed from L-aspartate and carbamoyl phosphate. mdpi.com

Argininosuccinate: In the urea cycle, aspartate condenses with citrulline to form argininosuccinate, a reaction that introduces the second nitrogen atom into the urea molecule. wikipedia.org

| Product | Key Enzyme/Process | Metabolic Pathway | Significance |

|---|---|---|---|

| Oxaloacetate / L-Glutamate | Aspartate Aminotransferase (AST) | Amino Acid Metabolism / TCA Cycle Link | Reversible transamination connects amino acid and carbohydrate metabolism. wikipedia.orgweizmann.ac.il |

| Lysine, Methionine, Threonine, Isoleucine | Aspartate Kinase (initial step) | Aspartate Family Biosynthesis | Synthesis of essential amino acids in plants and microorganisms. nih.govwikipedia.orgyoutube.com |

| Asparagine | Asparagine Synthetase | Amino Acid Biosynthesis | Amidation of aspartate, important for nitrogen transport and storage. mdpi.com |

| Purines (e.g., AMP, GMP) | Multiple enzymes in de novo synthesis | Nucleotide Biosynthesis | Donates a nitrogen atom to the purine ring structure. wikipedia.orgmdpi.com |

| Pyrimidines (e.g., CTP, UTP) | Aspartate Transcarbamoylase (initial step) | Nucleotide Biosynthesis | Provides a significant portion of the pyrimidine ring backbone. mdpi.com |

| Argininosuccinate | Argininosuccinate Synthetase | Urea Cycle | Incorporates the second nitrogen atom for urea synthesis. wikipedia.org |

Regulation of Intracellular Redox State and Energy Metabolism

L-aspartate plays a critical role in cellular energy metabolism, primarily through its function in the malate-aspartate shuttle. wikipedia.orgnih.govaklectures.com This shuttle is a complex system essential for transferring reducing equivalents, in the form of electrons from NADH, from the cytosol into the mitochondrial matrix. wikipedia.orgnih.gov This process is vital because the inner mitochondrial membrane is impermeable to NADH, which is generated during glycolysis in the cytosol. wikipedia.orgnih.gov The oxidation of this cytosolic NADH is necessary to maintain the NAD+/NADH ratio required for continued glycolytic flux and to harness its electrons for ATP production via oxidative phosphorylation. nih.govnih.govelifesciences.org

The malate-aspartate shuttle operates in tissues with high aerobic metabolic activity, such as the heart, liver, and kidneys. sketchy.com It involves a series of enzymatic reactions and transporters embedded in the mitochondrial membrane.

Mechanism of the Malate-Aspartate Shuttle:

Cytosol: Cytosolic malate dehydrogenase uses NADH generated from glycolysis to reduce oxaloacetate to malate. sketchy.com

Mitochondrial Entry: Malate is transported into the mitochondrial matrix by the malate-alpha-ketoglutarate antiporter. wikipedia.org

Mitochondrial Matrix: Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. aklectures.com This newly formed NADH can then donate its electrons to Complex I of the electron transport chain, ultimately leading to ATP synthesis. aklectures.com

Transamination: Oxaloacetate cannot directly cross the inner mitochondrial membrane. aklectures.com It undergoes transamination with glutamate, a reaction catalyzed by mitochondrial aspartate aminotransferase, to form L-aspartate and α-ketoglutarate. wikipedia.orgnih.gov

Mitochondrial Exit: L-aspartate is then transported out into the cytosol by the glutamate-aspartate antiporter. wikipedia.org

Regeneration: In the cytosol, cytosolic aspartate aminotransferase catalyzes the reaction between L-aspartate and α-ketoglutarate to regenerate oxaloacetate and glutamate, completing the cycle. wikipedia.org

The net effect of this intricate cycle is the oxidation of cytosolic NADH to NAD+ and the reduction of mitochondrial NAD+ to NADH, without the physical transfer of NADH itself across the membrane. wikipedia.org This shuttle is more energy-efficient than the alternative glycerol-3-phosphate shuttle, yielding approximately 2.5-3 molecules of ATP for every cytosolic NADH molecule oxidized. nih.gov

By participating in this shuttle, L-aspartate is integral to maintaining the cellular redox balance (the NAD+/NADH ratio) between the cytoplasm and mitochondria. nih.gov This balance is crucial for coordinating the rates of glycolysis and oxidative phosphorylation to meet the cell's energy demands. elifesciences.orgnih.gov Furthermore, L-aspartate's role as a precursor of oxaloacetate can enhance the capacity for fatty acid oxidation through the Krebs cycle. jssm.org

| Component | Location | Function in Shuttle |

|---|---|---|

| Cytosolic Malate Dehydrogenase | Cytosol | Reduces oxaloacetate to malate, oxidizing cytosolic NADH. sketchy.com |

| Mitochondrial Malate Dehydrogenase | Mitochondrial Matrix | Oxidizes malate to oxaloacetate, reducing mitochondrial NAD+. aklectures.com |

| Cytosolic Aspartate Aminotransferase | Cytosol | Converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. wikipedia.org |

| Mitochondrial Aspartate Aminotransferase | Mitochondrial Matrix | Converts oxaloacetate and glutamate to aspartate and α-ketoglutarate. wikipedia.org |

| Malate-α-ketoglutarate Antiporter | Inner Mitochondrial Membrane | Transports malate into the matrix and α-ketoglutarate out. wikipedia.org |

| Glutamate-Aspartate Antiporter | Inner Mitochondrial Membrane | Transports aspartate out of the matrix and glutamate in. wikipedia.org |

Cellular Transport and Homeostatic Mechanisms

Mechanisms of L-Aspartate Transport Across Cellular Membranes

The transport of L-aspartate into and out of cells is a mediated process, relying on specialized protein transporters embedded within the cellular membrane.

L-aspartate, along with L-glutamate, is primarily transported across the plasma membrane by a family of proteins known as Excitatory Amino Acid Transporters (EAATs), which belong to the solute carrier 1 (SLC1) family. nih.govnih.gov These transporters are crucial for regulating the extracellular concentrations of these amino acids, which is particularly important in the central nervous system to prevent excitotoxicity. nih.govwikipedia.org There are five subtypes of EAATs (EAAT1-5) that have been identified, each with distinct tissue distribution and regulatory properties. nih.gov For instance, EAAT1 is highly expressed in the cerebellum and neocortex, primarily in astrocytes, while EAAT2 is the predominant glutamate (B1630785) transporter in the forebrain, also found abundantly in astrocytes. nih.gov Neurons predominantly express EAAT3 and EAAT4. guidetopharmacology.org These transporters are not exclusive to the nervous system and are also present in peripheral tissues such as the heart, liver, and bone. wikipedia.org While they show a stereoselectivity for L-glutamate, they are capable of transporting both L-aspartate and D-aspartate. wikipedia.orgelifesciences.org

Within the cell, specific transporters also mediate the movement of L-aspartate across mitochondrial membranes. Aspartate-glutamate carriers (AGCs), part of the mitochondrial carrier family, are responsible for exporting aspartate from the mitochondria to the cytosol, a crucial step for nucleotide synthesis and cell proliferation. mdpi.com

A summary of key L-aspartate transporters is provided in the table below.

| Transporter Family | Specific Transporter | Primary Location | Substrate(s) |

| Excitatory Amino Acid Transporters (EAATs) / Solute Carrier 1 (SLC1) | EAAT1 (GLAST) | Astrocytes, oligodendrocytes (cerebellum, cortex) nih.gov | L-glutamate, L-aspartate, D-aspartate wikipedia.orgelifesciences.org |

| EAAT2 (GLT-1) | Astrocytes (forebrain) nih.gov | L-glutamate, L-aspartate, D-aspartate wikipedia.orgelifesciences.org | |

| EAAT3 (EAAC1) | Neurons guidetopharmacology.org | L-glutamate, L-aspartate, D-aspartate wikipedia.orgelifesciences.org | |

| EAAT4 | Neurons guidetopharmacology.org | L-glutamate, L-aspartate wikipedia.orgelifesciences.org | |

| EAAT5 | Neurons (retina) guidetopharmacology.org | L-glutamate, L-aspartate wikipedia.orgelifesciences.org | |

| Mitochondrial Carriers (MCs) | Aspartate-Glutamate Carrier (AGC1/Aralar1) | Mitochondria (heart, skeletal muscle, brain) mdpi.com | L-aspartate, L-glutamate mdpi.com |

| Aspartate-Glutamate Carrier (AGC2/Citrin) | Mitochondria (liver) mdpi.com | L-aspartate, L-glutamate mdpi.com |

Kinetic studies have been instrumental in characterizing the efficiency and substrate affinity of L-aspartate transporters. Research on epithelial cells from the chick small intestine identified two distinct uptake systems for L-aspartate: a high-affinity system with a Michaelis constant (Km) of 16 µM and a low-affinity system with a Km of 2.7 mM. nih.gov The high-affinity system is dependent on the presence of extracellular sodium ions. nih.gov

Studies on the archeal glutamate transporter homolog GltTk, which serves as a model for mammalian EAATs, have provided detailed kinetic parameters. Isothermal titration calorimetry determined the dissociation constant (Kd) for D-aspartate to be 374 ± 30 nM and for L-aspartate to be 62 ± 3 nM at high sodium concentrations, indicating a strong binding affinity. elifesciences.org Furthermore, kinetic analysis of L-aspartate transport by the GltTk homolog GltPh determined a turnover number of 0.14 s⁻¹. rug.nlresearchgate.net

The table below summarizes key kinetic parameters for L-aspartate transport from various studies.

| Transporter/System | Organism/Tissue | Km/Kd | Turnover Number | Reference |

| High-affinity L-aspartate transport system | Chick small intestine | Km = 16 µM | Not specified | nih.gov |

| Low-affinity L-aspartate transport system | Chick small intestine | Km = 2.7 mM | Not specified | nih.gov |

| GltTk (archeal homolog of EAATs) | Thermococcus kodakarensis | Kd = 62 ± 3 nM (for L-aspartate) | Not specified | elifesciences.org |

| GltPh (archeal homolog of EAATs) | Pyrococcus horikoshii | Not specified | 0.14 s⁻¹ | rug.nlresearchgate.net |

Interrelationship Between Potassium Ion and L-Aspartate Transport

The transport of L-aspartate is intricately linked to the movement of potassium ions, a relationship governed by the coupling of their respective fluxes across the cell membrane.

The transport cycle of EAATs is a complex process involving the symport (co-transport) of L-aspartate with sodium ions and a proton, and the antiport (counter-transport) of a potassium ion. elifesciences.orgresearchgate.net Specifically, for each molecule of L-aspartate transported into the cell, three sodium ions and one proton are also brought in, while one potassium ion is exported out. wikipedia.orgresearchgate.net This coupling allows the transporter to move L-aspartate into the cell against its concentration gradient. nih.gov

Kinetic studies in the microorganism Streptomyces hydrogenans have demonstrated that the influx of L-aspartate is stimulated by extracellular potassium and rubidium ions. nih.gov This suggests that potassium binds to the aspartate carrier and is co-transported with the amino acid. nih.gov Conversely, the uptake of radioactive potassium (⁴²K⁺) was found to be stimulated by the presence of extracellular aspartate. nih.gov In chick small intestine, L-aspartate transport is characterized by the co-transport of Na⁺ and L-aspartate with the simultaneous counter-transport of K⁺ or H⁺. nih.gov

The movement of L-aspartate into the cell is an active process that requires energy. This energy is not directly derived from ATP hydrolysis but from the electrochemical gradients of ions, particularly sodium, across the plasma membrane. nih.gov This is a form of secondary active transport. nih.gov The steep inwardly directed sodium gradient, with a higher concentration of sodium outside the cell than inside, provides the driving force for the uptake of L-aspartate. researchgate.net

The entire transport cycle is electrogenic, meaning it results in a net movement of charge across the membrane. The influx of three positive charges (from three Na⁺ ions) and one neutral molecule (L-aspartate at physiological pH) is partially offset by the efflux of one positive charge (one K⁺ ion), resulting in a net influx of two positive charges per transport cycle. This process is therefore influenced by the membrane potential, with a more negative intracellular potential favoring the uptake of L-aspartate.

Role of Na+/K+-ATPase in Maintaining Potassium Gradients and Aspartate Metabolism

The Na⁺/K⁺-ATPase, also known as the sodium-potassium pump, is a vital enzyme that actively transports three sodium ions out of the cell and two potassium ions into the cell, powered by the hydrolysis of one molecule of ATP. droracle.ainih.govnih.gov This pump is not directly involved in the transport of L-aspartate. However, its function is fundamental to the process. researchgate.net

By continuously pumping sodium ions out of the cell, the Na⁺/K⁺-ATPase establishes and maintains the low intracellular sodium concentration and high intracellular potassium concentration. nih.gov This action creates the steep electrochemical gradient for sodium that is harnessed by the EAATs to drive the secondary active transport of L-aspartate into the cell. researchgate.netdroracle.ai Therefore, the energy consumed by the Na⁺/K⁺-ATPase is indirectly used to power L-aspartate uptake. researchgate.net The Na⁺/K⁺-ATPase has been shown to co-assemble with EAAT1 and EAAT2, suggesting a close functional and physical relationship to support the energetic demands of glutamate and aspartate transport. guidetopharmacology.org

Furthermore, by maintaining the potassium gradient (high K⁺ inside), the Na⁺/K⁺-ATPase ensures the availability of intracellular potassium for the counter-transport step of the EAAT cycle. wikipedia.org This outward movement of potassium is essential for reorienting the transporter back to the outward-facing conformation to bind another molecule of L-aspartate. researchgate.net Thus, the Na⁺/K⁺-ATPase plays an indispensable role in sustaining the ion gradients necessary for continuous and efficient L-aspartate transport and, consequently, for the metabolic pathways that rely on intracellular aspartate. droracle.ai

Compartmentalization of Aspartate Metabolism within Cells

The metabolism of L-aspartate is highly compartmentalized, primarily occurring in two distinct cellular locations: the cytosol and the mitochondria. This separation allows for the efficient and regulated integration of aspartate into various critical biochemical pathways. The malate-aspartate shuttle is a central mechanism that connects these two compartments, facilitating the transfer of reducing equivalents (NADH) and metabolites, including aspartate, across the impermeable inner mitochondrial membrane. nih.govwikipedia.orgfiveable.me

Mitochondrial Compartment:

Within the mitochondria, aspartate plays a crucial role in the citric acid cycle and energy production. It is synthesized from oxaloacetate—a TCA cycle intermediate—via transamination from glutamate. This reaction is catalyzed by mitochondrial aspartate aminotransferase. The newly synthesized aspartate can then be transported out of the mitochondria into the cytosol. nih.gov This efflux is primarily mediated by the aspartate-glutamate carrier (AGC), an antiporter that exchanges mitochondrial aspartate for cytosolic glutamate. nih.govnih.gov This process is essential for several metabolic functions that rely on cytosolic aspartate. nih.gov

Cytosolic Compartment:

Once transported into the cytosol, aspartate serves as a precursor for numerous biosynthetic pathways. Its key functions in the cytosol include:

Urea (B33335) Cycle: Aspartate provides one of the two nitrogen atoms required for the synthesis of urea, a critical process for the detoxification of ammonia (B1221849). patsnap.com

Nucleotide Synthesis: The carbon skeleton of aspartate is a direct precursor for the synthesis of pyrimidines (cytosine, thymine, uracil).

Protein and Asparagine Synthesis: Aspartate is incorporated into proteins and can be converted to asparagine by the enzyme asparagine synthetase.

Gluconeogenesis: Aspartate can be converted back to oxaloacetate, which is an intermediate in the pathway for glucose synthesis.

The malate-aspartate shuttle is indispensable for connecting these two metabolic pools. wikipedia.org Cytosolic NADH, primarily generated during glycolysis, cannot cross the inner mitochondrial membrane directly. Instead, the shuttle uses a series of enzymatic reactions and transporters to move its reducing equivalents into the mitochondrial matrix for use in oxidative phosphorylation. wikipedia.orgtaylorandfrancis.com This process involves the interconversion of malate, oxaloacetate, aspartate, and α-ketoglutarate in both the cytosol and mitochondria, effectively linking cytosolic energy metabolism with mitochondrial ATP production. fiveable.me

Interactive Data Table: Compartmentalization of Key Aspartate Metabolic Pathways

| Metabolic Pathway | Primary Cellular Compartment | Function Involving Aspartate | Key Enzymes/Transporters |

| Aspartate Synthesis | Mitochondria | Production from TCA cycle intermediate (oxaloacetate). | Mitochondrial Aspartate Aminotransferase |

| Malate-Aspartate Shuttle | Mitochondria & Cytosol | Transport of reducing equivalents and aspartate. | Aspartate-Glutamate Carrier (AGC), Malate Dehydrogenase |

| Urea Cycle | Cytosol & Mitochondria | Aspartate provides a nitrogen atom for urea synthesis. | Argininosuccinate Synthetase |

| Nucleotide Synthesis | Cytosol | Precursor for pyrimidine ring formation. | Aspartate Transcarbamoylase |

| Protein Synthesis | Cytosol | Incorporated into polypeptide chains. | Aspartyl-tRNA Synthetase |

Enzymatic Transformations and Regulation Involving L Aspartate

Aspartate Aminotransferases (AST) and Transamination Reactions

Aspartate aminotransferases (AST), also known as aspartate transaminases, are enzymes that play a crucial role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate (B1630785). wikipedia.org This transamination reaction is vital for both the degradation and biosynthesis of amino acids. wikipedia.org

In humans and other eukaryotes, two distinct isoenzymes of AST exist: a cytosolic form (c-AST or GOT1) and a mitochondrial form (m-AST or GOT2). hirszfeld.plnih.gov These isoenzymes are encoded by separate genes and are thought to have evolved from a common ancestor through gene duplication, sharing approximately 45% sequence homology. wikipedia.org While both are homodimers, they exhibit differences in their physicochemical properties. hirszfeld.pl For instance, c-AST is more acidic, with an isoelectric point of around 5.5, whereas m-AST is more basic, with an isoelectric point greater than 8. amegroups.cn The molecular mass of the holoenzymes are approximately 93,000 Da for c-AST and 90,400 Da for m-AST. aaltoscientific.com

The primary sources of AST in the body are the liver, heart, skeletal muscle, and kidneys. wikipedia.org Within the liver, about 80% of the total AST activity is localized in the mitochondria. amegroups.cn

Both isoenzymes exhibit a high degree of specificity for their substrates, with the highest reactivity observed towards L-aspartate and L-glutamate. worthington-biochem.com The specificity for dicarboxylic acid substrates is largely determined by the presence of key arginine residues within the active site. wikipedia.org Specifically, Arg386 interacts with the proximal α-carboxylate group of the substrate, while Arg292 complexes with the distal side-chain carboxylate group. wikipedia.org

| Characteristic | Cytosolic AST (c-AST/GOT1) | Mitochondrial AST (m-AST/GOT2) |

|---|---|---|

| Cellular Location | Cytosol | Mitochondria |

| Primary Tissues | Red blood cells, heart, liver | Liver, heart |

| Isoelectric Point | ~5.5 (acidic) | >8 (basic) |

| Molecular Mass (Holoenzyme) | ~93,000 Da | ~90,400 Da |

| Substrate Specificity | High for L-aspartate and L-glutamate | High for L-aspartate and L-glutamate |

The transamination reaction catalyzed by AST follows a "ping-pong bi-bi" kinetic mechanism. nih.govpharmaxchange.info This mechanism consists of two half-reactions where a product is released before the second substrate binds. libretexts.org The enzyme shuttles between its pyridoxal (B1214274) phosphate (B84403) (PLP) form and its pyridoxamine (B1203002) phosphate (PMP) form. wikipedia.org

The first half-reaction involves the reaction of the PLP-bound enzyme with L-aspartate. This results in the formation of the PMP-bound enzyme and the release of the first product, oxaloacetate. nih.gov In the second half-reaction, the PMP-bound enzyme reacts with α-ketoglutarate, which accepts the amino group to form the second product, L-glutamate, and regenerates the PLP-bound enzyme. nih.gov

The detailed steps of the mechanism are as follows:

Transaldimination : The amino group of the L-aspartate substrate displaces the ε-amino group of a lysine (B10760008) residue (Lys258) that is bound to the PLP cofactor, forming an external aldimine. wikipedia.org

Quinonoid Intermediate Formation : A proton is abstracted from the α-carbon of the aspartate, leading to the formation of a quinonoid intermediate. wikipedia.org

Ketimine Intermediate Formation : The quinonoid intermediate is reprotonated at the C4' of the cofactor, forming a ketimine intermediate. wikipedia.org

Hydrolysis : The ketimine is hydrolyzed, releasing the α-keto acid (oxaloacetate) and leaving the amino group on the cofactor, now in the PMP form. wikipedia.org

The second half-reaction proceeds through the reverse of these steps with the second substrate, α-ketoglutarate. nih.gov

Kinetic studies have shown that the isoenzymes differ in their kinetic properties. The cytoplasmic isoenzyme is more susceptible to inhibition by adipate (B1204190) and the substrate 2-oxoglutarate at a low pH. nih.gov Pre-steady-state kinetic analyses of the E. coli aspartate aminotransferase have revealed that each half-reaction involves the rapid binding of the substrate followed by a rate-determining interconversion between the enzyme-substrate complexes. nih.gov

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Human Cytosolic (GOT1) | L-Aspartate | 0.2 - 10 | - | - |

| α-Ketoglutarate | 0.25 | - | - | |

| E. coli AspAT | L-Aspartate | - | - | - |

| Oxalacetate | - | - | - |

Note: Specific kcat and kcat/Km values are highly dependent on experimental conditions and are not consistently reported across general literature. The table reflects substrate concentration ranges used in kinetic assays.

L-Aspartate Ammonia-Lyase (Aspartase) Activity and Regulation

L-aspartate ammonia-lyase, commonly known as aspartase, catalyzes the reversible deamination of L-aspartate to form fumarate (B1241708) and ammonia (B1221849). nih.gov This enzyme is highly specific for L-aspartate. nih.gov

Aspartase from Escherichia coli exhibits allosteric regulation. nih.gov The substrate, L-aspartate, can also function as an allosteric activator. nih.gov This activation is mediated by L-aspartate binding to a regulatory site distinct from the active site, which leads to a significant increase in the reaction rate. nih.gov This activation is dependent on the presence of Mg²⁺ ions and an alkaline pH. nih.gov Other molecules, such as α-methyl-DL-aspartate, can also act as activators without being substrates themselves. nih.gov

The catalytic mechanism of aspartase involves the formation of a stabilized enediolate intermediate. nih.gov Upon substrate binding, the enzyme undergoes a significant conformational change. nih.gov A flexible loop, referred to as the SS loop, closes over the active site. nih.govresearchgate.net This conformational change positions a key serine residue (Ser318 in Bacillus sp. AspB) to act as a catalytic base, abstracting a proton from the Cβ of the L-aspartate substrate. nih.gov

The activity of L-aspartate ammonia-lyase is significantly influenced by the presence of divalent metal ions, particularly at a pH above 7. nih.gov For the E. coli enzyme, a divalent metal ion is required for activity, a requirement that can be fulfilled by a variety of transition and alkaline earth metals. nih.gov Studies have shown that one metal ion binds per subunit of the enzyme at an activator site, which is remote from the catalytic active site. nih.gov

In contrast, the aspartase from Pseudomonas fluorescens (PfAAL) does not show a strong dependence on divalent metal ions for its activity. nih.gov While some divalent cations like Ni²⁺ and Mg²⁺ have no significant effect on PfAAL activity, others such as Ca²⁺, Cu²⁺, and Co²⁺ can cause a slight decrease in enzymatic activity. nih.gov The aspartase from Bacillus sp. (AspB) is also noted for its lack of requirement for Mg²⁺ for its activity. nih.gov

| Enzyme Source | Metal Ion | Effect |

|---|---|---|

| Escherichia coli | Mg²⁺ and other divalent cations | Required for activity above pH 7 (Activation) |

| - | - | |

| Pseudomonas fluorescens | Ni²⁺ | No significant effect |

| Mg²⁺ | No significant effect | |

| Ca²⁺ | Slight decrease in activity | |

| Cu²⁺ | Slight decrease in activity | |

| Co²⁺ | Slight decrease in activity | |

| Bacillus sp. | Mg²⁺ | Not required for activity |

Asparagine Synthetase and Related Biosynthetic Enzymes

Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the synthesis of asparagine from L-aspartate in an ATP-dependent reaction. nih.gov This enzyme is ubiquitous in mammals, though its basal expression varies among different organs. nih.gov

The reaction mechanism of asparagine synthetase involves two main steps. First, the carboxyl group of aspartate is activated in an ATP-dependent process to form a β-aspartyl-AMP intermediate. nih.gov Subsequently, ammonia, which is typically derived from the hydrolysis of glutamine in a separate active site of the enzyme, performs a nucleophilic attack on the β-aspartyl-AMP intermediate to produce asparagine. nih.gov This process also requires magnesium ions. nih.gov

L-aspartate is a precursor for the biosynthesis of several other amino acids, collectively known as the "aspartate family" of amino acids. nih.gov This family includes the essential amino acids methionine, threonine, lysine, and isoleucine. nih.gov The biosynthetic pathways for these amino acids are present in most plants, bacteria, and fungi, but not in animals. youtube.com The initial step in this branched pathway is the phosphorylation of aspartate, catalyzed by the enzyme aspartate kinase. nih.gov This is a key regulatory point in the pathway. nih.gov L-aspartate also serves as a precursor for the synthesis of arginine and the aromatic amino acids tyrosine and phenylalanine. nih.gov Furthermore, it is a building block for the de novo synthesis of pyrimidines and is required for the synthesis of purines. nih.gov

Enzyme Engineering and Mutagenesis Studies for Altered L-Aspartate Selectivity